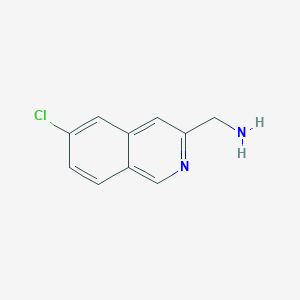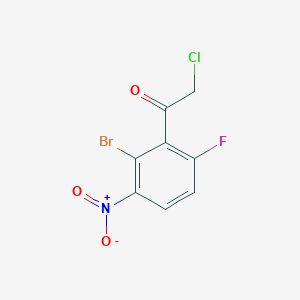
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClFNO3 This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a chloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrophenyl ethanone, followed by chlorination. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and chlorine.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of 1-(2-Bromo-6-fluoro-3-aminophenyl)-2-chloroethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these molecular targets, leading to changes in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester .
- 1-(2-Bromo-6-fluoro-3-nitrophenyl)-ethanone .
Uniqueness
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H4BrClFNO3 |
|---|---|
Molekulargewicht |
296.48 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluoro-3-nitrophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-8-5(12(14)15)2-1-4(11)7(8)6(13)3-10/h1-2H,3H2 |
InChI-Schlüssel |
XIAJGLZIBRFGRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



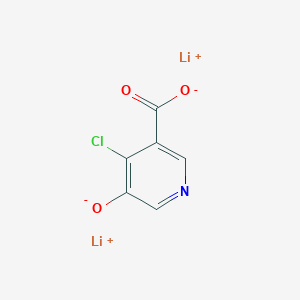
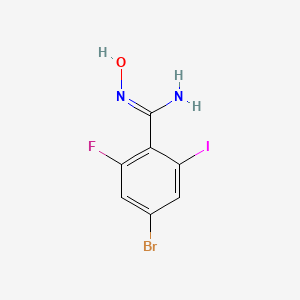
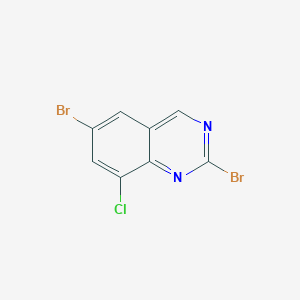
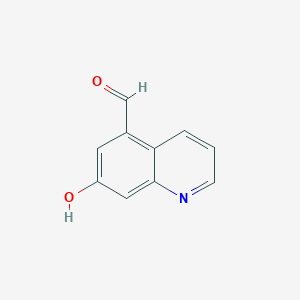
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
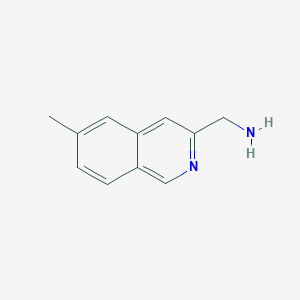

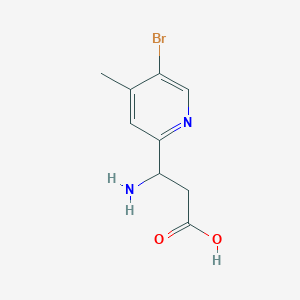

![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)

![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
